molecular formula C19H20N2O6S B2666872 (5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 1203410-32-5

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No. B2666872
CAS RN: 1203410-32-5
M. Wt: 404.44
InChI Key: QYVOSIFVNYHDIL-UHFFFAOYSA-N
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Description

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in cells, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that (5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial properties and enhance the immune system. However, more research is needed to fully understand these effects and their underlying mechanisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate in lab experiments is its high purity and stability. It is also readily available from commercial sources. However, its low solubility in water and some organic solvents can limit its use in certain experiments. Its potential toxicity and side effects also need to be carefully considered.

Future Directions

There are several future directions for the research of (5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate. One direction is to further investigate its anti-cancer and anti-inflammatory properties and develop it into a potential drug candidate. Another direction is to explore its potential applications in materials science, such as in the synthesis of functionalized polymers and nanoparticles. Additionally, more research is needed to fully understand its mechanism of action and its effects on various biological systems.

Synthesis Methods

The synthesis of (5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate is a multi-step process that involves the reaction of furan, isoxazole, and benzoic acid with various reagents and solvents. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized and improved through the years, resulting in a high yield and purity of the compound.

Scientific Research Applications

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-cancer properties. In materials science, it has been used as a building block for the synthesis of functionalized polymers and nanoparticles. In organic chemistry, it has been used as a catalyst for various reactions.

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-3-21(4-2)28(23,24)16-9-7-14(8-10-16)19(22)26-13-15-12-18(27-20-15)17-6-5-11-25-17/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVOSIFVNYHDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate

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